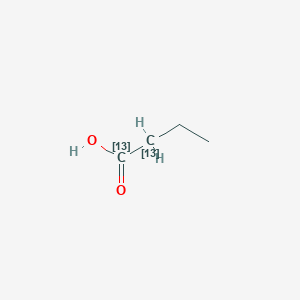

(1,2-13C2)butanoic acid

Beschreibung

Significance of ¹³C Isotopic Labeling in Advanced Biochemical Investigations

Among the stable isotopes used in research, Carbon-13 (¹³C) holds a special significance. Carbon is the fundamental building block of most biological molecules, making ¹³C an ideal tracer for studying the backbone of metabolism. pubcompare.ai Unlike radioactive isotopes such as ¹⁴C, ¹³C is non-radioactive and safe for use in a wide range of studies, including those involving human subjects. bwise.kr

The use of ¹³C-labeled compounds is invaluable for several reasons:

Metabolic Flux Analysis (MFA): By tracking the incorporation of ¹³C from a labeled substrate into various metabolites, researchers can calculate the rates (fluxes) of reactions within a metabolic network. nih.govpubcompare.ai This provides a dynamic view of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone.

Pathway Elucidation: ¹³C tracing helps to identify and confirm metabolic pathways, including alternative or previously unknown routes. biorxiv.org

Substrate Contribution: It allows for the quantification of how much a specific nutrient contributes to the synthesis of other molecules. mdpi.com For example, it can determine the contribution of glucose versus fatty acids to the energy production in a cell.

Enhanced Detection: The distinct mass of ¹³C allows for clear detection against the natural abundance background of ¹²C using mass spectrometry, while its nuclear spin properties make it detectable by NMR spectroscopy. nih.govnih.gov

Rationale for Utilizing Positional Labeling with (1,2-¹³C₂)Butanoic Acid in Metabolic Studies

The strategic placement of isotopic labels within a molecule, known as positional labeling, offers a more sophisticated level of metabolic insight compared to uniform labeling (where all carbons are ¹³C). The compound (1,2-¹³C₂)butanoic acid is a prime example of a positionally labeled tracer designed for specific metabolic questions.

Butanoic acid (butyrate) is a short-chain fatty acid that serves as a crucial energy source, particularly for cells lining the colon. nih.gov Its primary metabolic fate is β-oxidation within the mitochondria, where it is cleaved into two molecules of acetyl-CoA. This acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle to generate energy (ATP) and biosynthetic precursors. biorxiv.orgresearchgate.net

The rationale for using (1,2-¹³C₂)butanoic acid lies in how its specific labeling pattern is propagated through β-oxidation. The four-carbon chain of butanoic acid is cleaved between the second and third carbons.

CH₃—CH₂—¹³CH₂—¹³COOH → CH₃—CH₂—SCoA + ¹³CH₂—¹³CO—SCoA (Unlabeled Butyryl-CoA fragment becomes unlabeled Acetyl-CoA)(Labeled fragment becomes [1,2-¹³C₂]acetyl-CoA)

This process yields one molecule of unlabeled acetyl-CoA (from carbons 3 and 4) and one molecule of doubly labeled [1,2-¹³C₂]acetyl-CoA (from carbons 1 and 2). This unique outcome allows researchers to:

Trace the Acetyl-CoA Backbone: The resulting [1,2-¹³C₂]acetyl-CoA carries a distinct M+2 mass signature (a mass increase of 2 units) that can be precisely tracked as it incorporates into other molecules. researchgate.net

Distinguish Metabolic Fates: When this M+2 acetyl-CoA enters the TCA cycle by condensing with oxaloacetate, it creates specifically labeled isotopomers of citrate (B86180), α-ketoglutarate, and glutamate (B1630785). Analyzing the mass distribution in these downstream metabolites via GC-MS or the spin-coupling patterns via NMR reveals the activity of the TCA cycle. nih.gov

Quantify Pathway Contributions: By comparing the abundance of M+2 labeled metabolites to other isotopomers, scientists can quantify the contribution of butyrate (B1204436) to various metabolic pools, such as fatty acid synthesis, where acetyl-CoA is the primary building block. physiology.org

For instance, using a tracer like [1,2-¹³C₂]glucose is known to be highly effective for precisely estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov Similarly, the specific labeling of (1,2-¹³C₂)butanoic acid provides high-resolution data for tracking the fate of the first two carbons of the butyrate molecule as they are converted to acetyl-CoA and enter central carbon metabolism.

| Metabolite | Expected Major Isotopomer from [1,2-¹³C₂]Acetyl-CoA | Rationale |

|---|---|---|

| Citrate | M+2 | Condensation of [1,2-¹³C₂]acetyl-CoA (M+2) with unlabeled oxaloacetate. |

| α-Ketoglutarate | M+2 | Derived from the M+2 citrate after loss of an unlabeled CO₂ molecule. |

| Glutamate | M+2 | Directly synthesized from M+2 α-ketoglutarate via transamination. |

| Malate (B86768) | M+2 or M+1 | After one full turn of the TCA cycle, the two labeled carbons can be distributed, leading to various isotopomers. M+2 malate is formed initially. |

Historical Context and Evolution of Stable Isotope Tracers in Metabolomics

The use of isotopes as biological tracers has a rich history. The concept of isotopes was first introduced by Frederick Soddy over a century ago. nih.gov This discovery, coupled with the development of the first mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston, laid the groundwork for their use in science. nih.gov

Initially, radioactive isotopes like ¹⁴C were widely used, leading to foundational discoveries in metabolism, such as the elucidation of the Calvin cycle. However, the safety concerns associated with radioactivity limited their application. The development of more sensitive mass spectrometry and NMR techniques in the latter half of the 20th century made the use of non-radioactive, stable isotopes like ¹³C, ¹⁵N, and ²H more practical and widespread. bwise.kr

The emergence of "metabolomics"—the large-scale study of small molecules within a biological system—in the late 1990s created a new imperative for stable isotope tracers. bwise.kr Today, stable isotope-resolved metabolomics (SIRM) is a powerful approach that combines the comprehensive analysis of metabolomics with the dynamic, functional information provided by isotope tracers. nih.gov This has enabled unprecedented insights into the complexity of metabolic networks in various organisms and disease states. cambridge.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,2-13C2)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-CQDYUVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584024 | |

| Record name | (1,2-~13~C_2_)Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-72-4 | |

| Record name | (1,2-~13~C_2_)Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286367-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analytical Platforms for Isotopic Tracing with 1,2 13c2 Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Metabolic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information on the specific location of ¹³C labels within molecules, making it invaluable for metabolic flux analysis. creative-proteomics.com It allows for the elucidation of molecular structure and the quantification of isotopomers in complex mixtures with minimal sample preparation. creative-proteomics.com

The chemical environment of a carbon atom determines its resonance frequency, or chemical shift, in a ¹³C NMR spectrum. docbrown.infocompoundchem.com For butanoic acid, the four carbon atoms reside in distinct chemical environments and therefore have unique chemical shifts. docbrown.info The introduction of ¹³C at the C1 (carboxyl) and C2 positions in (1,2-¹³C₂)butanoic acid results in significantly enhanced signals at the corresponding chemical shifts for these carbons, which are typically around 180 ppm for the carboxyl carbon and in the aliphatic region for the C2 carbon. libretexts.orgoregonstate.edu

As (1,2-¹³C₂)butanoic acid is metabolized, these ¹³C-labeled carbons are incorporated into various downstream metabolites. By analyzing the ¹³C NMR spectra of biological extracts, researchers can identify new peaks corresponding to the ¹³C-enriched positions in these product molecules. This allows for the direct tracing of the carbon backbone and the unambiguous determination of positional isotopic enrichment, providing clear evidence of specific metabolic pathway activities.

Table 1: Typical ¹³C NMR Chemical Shifts for Butanoic Acid This table presents typical chemical shift ranges for the carbon atoms in butanoic acid. The exact values can vary based on solvent and other experimental conditions.

| Carbon Atom | Chemical Environment | Typical Chemical Shift (ppm) |

|---|---|---|

| C1 | R-C OOH | 160-180 |

| C2 | R-C H₂-COOH | 30-40 |

| C3 | CH₃-C H₂- | 15-25 |

| C4 | C H₃-CH₂- | 10-15 |

Multi-dimensional NMR techniques are essential for resolving spectral overlap in complex mixtures and establishing connectivity between atoms. wikipedia.orgnih.gov

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment detects correlations between ¹³C nuclei and their directly attached protons (¹H). wikipedia.orghmdb.ca In a study involving (1,2-¹³C₂)butanoic acid, an HSQC spectrum would initially show a strong correlation peak corresponding to the ¹³C at the C2 position and its attached protons. As the ¹³C labels are incorporated into new metabolites, new cross-peaks appear in the HSQC spectrum, allowing for the identification of these metabolites and the precise location of the label within their structures. nih.gov This is particularly useful for confirming the metabolic fate of the C2 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds. nih.gov This technique is crucial for tracing the connectivity of the carbon skeleton. For instance, after (1,2-¹³C₂)butanoic acid is metabolized, the ¹³C-labeled carboxyl carbon (C1), which has no directly attached protons, can be traced by its HMBC correlations to nearby protons in newly formed molecules. This allows researchers to piece together the carbon backbone of metabolites derived from the tracer, even in cases of complex metabolic rearrangements. nih.gov The use of ¹³C-labeled substrates can, however, introduce spectral complexity due to ¹³C-¹³C coupling, which may require modified HMBC pulse sequences for clearer results. nih.govresearchgate.net

Quantitative NMR (qNMR) leverages the direct proportionality between NMR signal intensity and the number of nuclei to determine the concentration of metabolites. nih.gov In isotopic tracing studies, dynamic ¹³C NMR spectroscopy can be used to measure the rate of ¹³C label incorporation into different metabolite pools over time. nih.gov

By administering (1,2-¹³C₂)butanoic acid and acquiring a series of ¹³C NMR spectra at different time points, researchers can monitor the decrease in the tracer's signal intensity and the corresponding increase in the signals of ¹³C-labeled downstream metabolites, such as glutamate (B1630785). nih.gov This dynamic labeling data can then be fitted to kinetic models to calculate metabolic flux rates through specific pathways, like the Tricarboxylic Acid (TCA) cycle. nih.gov This approach provides quantitative insights into the activity of metabolic networks under various physiological or pathological conditions. nih.govresearchgate.net

Stable isotope labeling is a cornerstone of NMR studies on the structure, dynamics, and interactions of large proteins. nih.govnmr-bio.com Methyl groups are particularly effective probes due to their favorable relaxation properties and presence in an uncrowded region of the NMR spectrum. nmr-bio.com

Butanoic acid can serve as a metabolic precursor to α-ketobutyrate, which is subsequently used in the biosynthesis of the amino acid isoleucine. researchgate.net By supplying cells with (1,2-¹³C₂)butanoic acid during protein expression, it is possible to achieve specific ¹³C labeling of the isoleucine methyl group. This selective labeling strategy, often performed in a deuterated background to reduce spectral complexity, dramatically enhances the sensitivity of NMR experiments. nih.govnmr-bio.com It enables the study of high-molecular-weight protein systems that would otherwise be intractable by NMR, providing critical information on protein folding, conformational changes, and ligand binding. researchgate.netnih.gov

Mass Spectrometry (MS) for Isotope Tracing and Metabolite Profiling

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it an extremely sensitive technique for detecting and quantifying metabolites. nih.gov When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for analyzing complex biological samples in metabolomics and isotope tracing studies. nih.gov

LC-MS/MS is a cornerstone of modern metabolomics for its high sensitivity, broad coverage of metabolites, and ability to provide quantitative data. nih.govescholarship.org In the context of tracing with (1,2-¹³C₂)butanoic acid, this platform is used to track the incorporation of the two ¹³C atoms into the metabolome.

The process involves several key steps:

Sample Preparation: Metabolites are extracted from biological samples (e.g., cells, tissues, biofluids). nih.gov

LC Separation: The complex metabolite extract is injected into a liquid chromatography system. The LC column separates the individual metabolites based on their physicochemical properties, reducing sample complexity before they enter the mass spectrometer. nih.gov

MS Detection: As metabolites elute from the LC column, they are ionized and detected by the mass spectrometer. The instrument measures the m/z of each metabolite. The use of a ¹³C-labeled tracer means that metabolites incorporating the label will have a higher mass. For example, a metabolite that incorporates both labeled carbons from (1,2-¹³C₂)butanoic acid will have a mass that is two Daltons higher (M+2) than its unlabeled counterpart (M+0). nih.gov

Quantification: By measuring the peak intensities or areas for the different isotopologues (e.g., M+0, M+1, M+2) of a given metabolite, the fractional enrichment of the ¹³C label can be precisely quantified. nih.govbiorxiv.org This data reveals the contribution of butanoic acid to the synthesis of various downstream compounds. researchgate.netnih.gov

MS/MS for Identification: Tandem mass spectrometry (MS/MS) is used to confirm the identity of metabolites. A specific ion (e.g., a suspected labeled metabolite) is selected and fragmented, producing a characteristic fragmentation pattern that can be matched against spectral libraries for confident identification. nih.govmdpi.com

This LC-MS/MS approach allows for the comprehensive profiling of labeled metabolites, providing a detailed map of the metabolic fate of (1,2-¹³C₂)butanoic acid and enabling the quantitative analysis of metabolic pathway fluxes. acs.orgscripps.eduresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (1,2-¹³C₂)Butanoic acid |

| Butanoic acid |

| α-ketobutyrate |

| Glutamate |

Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid Isotopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of short-chain fatty acids (SCFAs) like butanoic acid and their isotopologues. nih.govresearchgate.net Its application in isotopic tracing studies allows researchers to quantify the incorporation of ¹³C atoms from labeled substrates into the SCFA pool, providing insights into metabolic flux. nau.edu

The analytical process begins with meticulous sample preparation. SCFAs are first extracted from the biological matrix. A critical subsequent step is derivatization, which chemically modifies the SCFAs to increase their volatility and thermal stability, making them suitable for gas chromatography. nih.govresearchgate.net This process enhances chromatographic peak shape and improves detection sensitivity.

Once derivatized, the sample is injected into the gas chromatograph, where the mixture of SCFAs is separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer. In the MS component, molecules are ionized, typically by electron impact (EI), causing them to fragment in a predictable manner. The mass analyzer then separates the parent ion and its fragment ions based on their mass-to-charge ratio (m/z).

For isotopic analysis, the mass spectrometer measures the relative abundances of different mass isotopologues—molecules that differ only in their isotopic composition. nih.gov For butanoic acid traced with (1,2-¹³C₂)butanoic acid, the instrument can distinguish between the unlabeled molecule (M+0) and those that have incorporated one (M+1), two (M+2), or more ¹³C atoms. The use of isotopically labeled internal standards, such as deuterated or other ¹³C-labeled SCFAs, is crucial for improving the specificity and precision of quantification by correcting for analyte loss during sample preparation. nih.govresearchgate.net

By analyzing the mass isotopomer distribution in butanoic acid and its metabolic products, researchers can quantitatively estimate the fluxes through central carbon metabolic networks. nau.edu

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| Sample Preparation | Extraction of SCFAs from biological matrices (e.g., feces, plasma). | Methods include direct solvent extraction or solid-phase microextraction (SPME). Optimization is needed for maximum recovery. | nih.govresearchgate.net |

| Derivatization | Chemical modification of SCFAs to increase volatility for GC analysis (e.g., esterification, silylation). | Essential for good chromatographic performance and sensitivity. Choice of derivatizing agent is critical. | nih.govresearchgate.net |

| GC Separation | Separation of derivatized SCFAs based on their physicochemical properties. | Selection of the appropriate GC column and temperature program is crucial for resolving different SCFAs. | nau.edu |

| MS Detection & Analysis | Ionization of separated compounds and analysis of their mass-to-charge ratios to determine the mass isotopomer distribution (MID). | The fragmentation pattern provides structural information, while the MID reveals the extent of ¹³C incorporation. | nau.edunih.gov |

| Quantification | Calculation of SCFA concentrations and isotopic enrichment using internal standards. | ¹³C-labeled or deuterated standards improve accuracy and precision by correcting for matrix effects and sample loss. | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRAM-MS) for Precise Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRAM-MS) provides a significant analytical advantage for isotopic tracing studies by offering superior mass accuracy and resolving power compared to standard-resolution instruments. thermofisher.comazolifesciences.com This capability is particularly vital for accurately determining the isotopic distribution of metabolites derived from (1,2-¹³C₂)butanoic acid, as it allows for the clear separation of isotopologues from other interfering ions. nih.gov

HRAM systems, such as those based on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can achieve resolving powers exceeding 100,000. thermofisher.comnih.gov This high resolution enables the instrument to detect minute differences in the masses of molecules. thermofisher.com In the context of ¹³C labeling, this means HRAM-MS can unambiguously resolve the peaks of different isotopologues (e.g., M+0, M+1, M+2) of a single metabolite, which may otherwise overlap in lower-resolution instruments. thermofisher.comnih.gov

The primary output for such analysis is the mass distribution vector (MDV), which describes the fractional abundance of each isotopologue of a metabolite. nih.gov Accurate MDV measurement is essential for calculating metabolic fluxes and understanding pathway activities. HRAM-MS ensures the fidelity of the MDV by minimizing errors from isobaric interferences—compounds that have the same nominal mass but different elemental compositions. thermofisher.com For example, HRAM can distinguish a ¹³C-labeled metabolite from an unrelated endogenous compound or a different isotopologue that happens to have a very similar mass. nih.gov This precision is critical for validating the incorporation of the ¹³C label and for the correct biological interpretation of the tracer data. nih.gov

| Feature | Standard-Resolution MS | High-Resolution Accurate-Mass (HRAM) MS | Reference |

|---|---|---|---|

| Resolving Power | Lower (e.g., unit mass resolution) | Very high (e.g., >100,000) | thermofisher.comnih.gov |

| Mass Accuracy | Lower (measures nominal mass) | High (measures exact mass to several decimal places) | azolifesciences.com |

| Isotopologue Separation | Prone to peak overlap, especially in complex matrices. | Can clearly resolve individual isotopologue peaks (M+0, M+1, M+2, etc.). | thermofisher.comnih.gov |

| Data Confidence | Lower confidence in peak assignment due to potential interferences. | Higher confidence in compound identification and isotopic distribution. | thermofisher.com |

| Application in Isotope Tracing | Sufficient for simple analyses but can be inaccurate for complex systems. | Essential for accurate determination of Mass Distribution Vectors (MDVs) and precise flux analysis. | nih.govnih.gov |

NanoSIMS Analysis of Intravascular Lipid Movement and Micro-scale Metabolism

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a powerful imaging technique that enables the visualization and quantification of isotopic labels within cells and tissues at a subcellular resolution, typically around 50 nm. researchgate.netnih.gov This platform is uniquely suited for tracing the fate of (1,2-¹³C₂)butanoic acid and its lipid derivatives, providing direct visual evidence of their transport and metabolic processing on a micro-scale.

The NanoSIMS instrument works by rastering a finely focused primary ion beam across the surface of a tissue section. This bombardment sputters secondary ions from the sample surface, which are then analyzed by a mass spectrometer. By mapping the intensity of specific ions, such as ¹²C⁻ and ¹³C⁻, the instrument generates high-resolution images that depict the ¹³C/¹²C ratio across the tissue. nih.gov Regions with elevated ¹³C/¹²C ratios indicate the localized enrichment of the stable isotope tracer. researchgate.net

NanoSIMS has been instrumental in studying intravascular lipid metabolism. Research has demonstrated its ability to visualize the movement of ¹³C-labeled fatty acids from triglyceride-rich lipoproteins (TRLs) in blood capillaries, across the endothelial cell layer, and into the cells of tissues like the heart and brown adipose tissue. nih.govnih.gov These studies have revealed that the processing of TRLs and the subsequent movement of the released fatty acids into parenchymal cells is an extremely rapid process, occurring within seconds to minutes. nih.govnih.gov

By correlating the isotope maps with high-resolution electron microscopy images of the same tissue section, researchers can pinpoint the precise subcellular location of the ¹³C label. nih.gov This has allowed for the identification of ¹³C enrichment in specific organelles, such as cytosolic lipid droplets and mitochondria, providing direct insight into the intracellular trafficking and storage of fatty acids. researchgate.netnih.gov

| Application | Information Provided | Key Findings from Research | Reference |

|---|---|---|---|

| Lipid Transport | Visualization of labeled lipid movement across cellular barriers (e.g., capillary endothelium). | Revealed extremely rapid transport of TRL-derived lipids into cardiomyocytes, occurring within seconds. | nih.govnih.govregionh.dk |

| Subcellular Localization | Identification of specific organelles where labeled fatty acids accumulate. | Demonstrated ¹³C enrichment in cytosolic lipid droplets and mitochondria following administration of labeled fatty acids. | researchgate.netnih.gov |

| Metabolic Activity Mapping | Mapping of regions with high anabolic activity based on ¹³C incorporation. | Can distinguish metabolic heterogeneity within a tissue by showing differential uptake and processing of labeled substrates. | epfl.ch |

| Spatial Resolution | Analysis at the nanoscale (~50 nm). | Allows for the study of metabolic processes at the level of individual organelles and cellular microdomains. | researchgate.netnih.gov |

Integration of NMR and MS Data for Comprehensive Metabolic Insights

For the most comprehensive understanding of metabolic pathways involving (1,2-¹³C₂)butanoic acid, integrating data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a powerful strategy. nih.gov These two analytical platforms are highly complementary; combining their strengths overcomes their individual limitations and provides a more complete picture of metabolic flux. nih.govcreative-proteomics.com

NMR spectroscopy, on the other hand, offers unparalleled detail regarding molecular structure. creative-proteomics.com While generally less sensitive than MS, NMR is non-destructive and can precisely identify which carbon atoms within a molecule are labeled. nih.govcreative-proteomics.com This ability to resolve positional isotopomers is a unique advantage. nih.gov For example, with metabolites derived from (1,2-¹³C₂)butanoic acid, ¹³C-NMR can distinguish between labeling at different positions, which is crucial for deciphering which specific metabolic reactions have occurred. nih.gov

By integrating the two datasets, researchers can leverage the high sensitivity of MS for broad metabolite profiling and quantification, while using the detailed positional information from NMR to resolve ambiguities in pathway analysis. nih.gov This dual approach allows for a more robust and accurate construction of metabolic flux models. For instance, MS might quantify the total amount of a four-carbon metabolite that has incorporated two ¹³C atoms, while NMR can determine if those labels are on adjacent carbons (C1-C2 or C2-C3) or are separated (e.g., C1-C4), information that directly points to the activity of specific enzymes and pathways. researchgate.net This integrated strategy has become increasingly important for obtaining a holistic view of complex biochemical systems. nih.gov

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Benefit of Integration | Reference |

|---|---|---|---|---|

| Sensitivity | High | Lower | Detects and quantifies a wider range of metabolites, including those at low concentrations. | nih.gov |

| Isotopic Information | Provides mass isotopomer distribution (how many ¹³C atoms per molecule). | Provides positional isotopomer distribution (which specific atoms are ¹³C labeled). | Offers a complete isotopomer analysis for highly accurate flux determination. | nih.govnih.gov |

| Sample Analysis | Destructive | Non-destructive | Allows for comprehensive analysis while preserving the sample for further NMR experiments if needed. | nih.govcreative-proteomics.com |

| Structural Elucidation | Limited (based on fragmentation) | Excellent (provides detailed structural information) | Confidently identifies metabolites and their labeled positions. | nih.govcreative-proteomics.com |

| Metabolic Flux Analysis | Quantifies overall label incorporation. | Resolves fluxes through specific, parallel, or cyclical pathways. | Creates more constrained and accurate metabolic models for a comprehensive biological understanding. | nih.govnih.gov |

Applications in Metabolic Flux Analysis Mfa

Elucidation of Central Carbon Metabolism Fluxes

The acetyl-CoA derived from (1,2-¹³C₂)butanoic acid is a key node connecting fatty acid metabolism with the central carbon pathways, particularly the Tricarboxylic Acid (TCA) cycle.

Glycolytic Pathway Tracing

(1,2-¹³C₂)Butanoic acid is not an appropriate tracer for directly measuring fluxes through the glycolytic pathway. Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749). In mammalian cells, the subsequent conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex is an irreversible reaction. Therefore, the ¹³C-labeled acetyl-CoA generated from the β-oxidation of (1,2-¹³C₂)butanoic acid cannot be converted back to pyruvate or earlier glycolytic intermediates. Consequently, this tracer cannot provide information about the rate of glucose consumption or the flux through the upper stages of glycolysis. For quantifying glycolytic fluxes, tracers such as [1,2-¹³C₂]glucose are conventionally used, as their metabolism produces distinct labeling patterns in downstream metabolites like pyruvate and lactate (B86563). nih.govvanderbilt.edu

Tricarboxylic Acid (TCA) Cycle Activity Assessment

A primary application of (1,2-¹³C₂)butanoic acid in MFA is the assessment of TCA cycle activity. The (1-¹³C)acetyl-CoA produced from its β-oxidation enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). The ¹³C label is then incorporated into all subsequent TCA cycle intermediates. By analyzing the mass isotopomer distribution of these intermediates, or more commonly, of metabolites in equilibrium with them such as glutamate (B1630785) and aspartate, the flux through the TCA cycle can be determined. nih.govcsic.es

In a study using human colon adenocarcinoma (HT29) cells, [1,2-¹³C₂]butyrate was used as a tracer to observe its contribution to the TCA cycle. nih.govcsic.es The enrichment of the m+2 isotopomer in glutamate (reflecting the labeling in its precursor, α-ketoglutarate) was measured. The results demonstrated that butyrate (B1204436) could replace glucose as a carbon source for the TCA cycle. As butyrate concentrations increased, its contribution to the acetyl-CoA pool feeding the TCA cycle also increased, which was reflected by a higher enrichment of ¹³C in glutamate. csic.es This allows for the quantification of the TCA cycle flux originating specifically from this short-chain fatty acid.

| Metabolite | Metabolic Origin | Labeling from (1,2-¹³C₂)Butanoic Acid | Significance in MFA |

| (1-¹³C)Acetyl-CoA | β-Oxidation of Butyrate | Labeled at the carboxyl carbon (C1) | Direct precursor entering the TCA cycle. |

| Citrate | Condensation of Acetyl-CoA and Oxaloacetate | Initially labeled at C4 after one turn. | First intermediate of the TCA cycle. |

| α-Ketoglutarate | From Citrate via Isocitrate | Labeled at C4 and/or C5. | Precursor for glutamate synthesis. |

| Glutamate | Transamination of α-Ketoglutarate | Labeled at C4 and/or C5. | Often measured as a proxy for TCA cycle intermediate labeling due to its higher abundance. csic.es |

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux Determination

Similar to glycolysis, (1,2-¹³C₂)butanoic acid is not a suitable tracer for determining fluxes in the Pentose Phosphate Pathway (PPP). The PPP is an alternative route for glucose metabolism that branches from glucose-6-phosphate, an early intermediate in the glycolytic pathway. Since the acetyl-CoA derived from butanoic acid cannot be converted back to glucose-6-phosphate, it does not enter the PPP. Therefore, this tracer provides no information on the oxidative or non-oxidative arms of the PPP. The standard tracer for elucidating PPP fluxes is [1,2-¹³C₂]glucose, which generates unique labeling patterns in PPP-derived ribose for nucleic acid synthesis and in downstream glycolytic intermediates. nih.gov

Investigation of Fatty Acid and Lipid Metabolism

As a labeled fatty acid itself, (1,2-¹³C₂)butanoic acid is an ideal probe for studying the pathways of fatty acid catabolism and anabolism.

β-Oxidation Pathway Analysis

The catabolism of (1,2-¹³C₂)butanoic acid is initiated by the β-oxidation pathway. jackwestin.com The rate of this pathway can be directly assessed by measuring the rate of disappearance of the labeled substrate and the appearance of its labeled product, (1-¹³C)acetyl-CoA. The flux of this labeled acetyl-CoA into the TCA cycle, evidenced by ¹³C enrichment in intermediates like citrate and glutamate, serves as a direct readout of the rate of butyrate β-oxidation. csic.esnih.gov This makes (1,2-¹³C₂)butanoic acid a powerful tool for investigating how the oxidation of short-chain fatty acids is regulated and how it contributes to cellular energy production in various cell types and conditions. nih.gov

De Novo Lipogenesis and Fatty Acid Elongation/Desaturation

The (1-¹³C)acetyl-CoA generated from the β-oxidation of (1,2-¹³C₂)butanoic acid can be transported from the mitochondria to the cytosol and serve as a precursor for de novo lipogenesis (DNL), the synthesis of new fatty acids. nih.gov In this process, labeled acetyl-CoA units are incorporated into growing acyl chains, primarily forming palmitate (a 16-carbon fatty acid). By measuring the incorporation of ¹³C into the cellular fatty acid pool, the rate of DNL specifically fueled by butyrate can be quantified.

Research on rat colonic epithelial cells has shown that short-chain fatty acids, particularly acetate (B1210297) and butyrate, are major substrates for DNL in this tissue, with glucose and glutamine making only minor contributions. nih.gov The ¹³C label from butanoic acid can also be traced through subsequent fatty acid elongation and desaturation steps, which modify the newly synthesized fatty acids. For instance, labeled palmitate can be elongated to stearate (B1226849) or desaturated to form palmitoleate. nih.gov This allows for a comprehensive analysis of how exogenous short-chain fatty acids contribute to the composition and dynamics of the cellular lipid pool.

Short-Chain Fatty Acid Biogenesis and Utilization in Microbial Systems

Short-chain fatty acids, including butanoic acid (butyrate), are key products of anaerobic fermentation by gut microbiota and play a crucial role in host-microbe interactions. nih.govmdpi.com The biogenesis of butyrate in microbes occurs through several pathways, with the most common involving the condensation of two molecules of acetyl-CoA. researchgate.net Human colonic butyrate producers are primarily Gram-positive firmicutes, such as those related to Eubacterium rectale, Roseburia spp., and Faecalibacterium prausnitzii. nih.gov While many microbes produce butyrate, some, like Escherichia coli, can also adapt to utilize it as a carbon source, particularly during periods of resource exhaustion. nih.gov

The use of ¹³C-labeled butanoic acid in MFA allows researchers to quantify the rates of its utilization and its contribution to various metabolic processes in microbial systems. When microbes are supplied with (1,2-¹³C₂)butanoic acid, the tracer is taken up and converted to butyryl-CoA, which is then metabolized to acetyl-CoA. This ¹³C-labeled acetyl-CoA can enter central carbon metabolism, primarily through the tricarboxylic acid (TCA) cycle, or be used as a building block for the synthesis of longer-chain fatty acids. nih.gov By analyzing the isotopic labeling patterns in downstream metabolites like other fatty acids and amino acids, MFA can elucidate the metabolic fate of butanoic acid and quantify the fluxes through these utilization pathways. nih.govspringernature.com This approach is critical for identifying metabolic bottlenecks and understanding the metabolic rewiring that occurs in response to genetic or environmental changes. nih.gov

| Pathway Name | Key Substrates/Intermediates | Primary Microbial Phyla |

| Acetyl-CoA Pathway | Acetyl-CoA, Butyryl-CoA, Butyrate Kinase or Butyryl-CoA:acetate CoA-transferase | Firmicutes |

| Glutarate Pathway | Lysine, Glutarate, Glutaconyl-CoA | Firmicutes, Bacteroidetes |

| Lysine Pathway | Lysine, 3,5-diaminohexanoate | Firmicutes, Bacteroidetes, Fusobacteria |

| 4-aminobutyrate Pathway | Glutamate, 4-aminobutyrate | Firmicutes, Bacteroidetes |

This table summarizes the primary pathways for microbial butyrate synthesis, highlighting the key substrates and the microbial phyla predominantly associated with each pathway. researchgate.net

Amino Acid and Branched-Chain Amino Acid Metabolism Studies

(1,2-¹³C₂)Butanoic acid serves as an effective tracer for investigating the biosynthesis of amino acids. Upon cellular uptake, butanoic acid is converted to acetyl-CoA, carrying the ¹³C label. This labeled acetyl-CoA enters the TCA cycle, leading to the isotopic enrichment of cycle intermediates such as citrate, α-ketoglutarate, and oxaloacetate. These intermediates are direct precursors for the biosynthesis of several amino acid families. For instance, labeled α-ketoglutarate can be transaminated to form ¹³C-labeled glutamate, which can be further converted to glutamine, proline, and arginine. Similarly, labeled oxaloacetate is the precursor for aspartate, which in turn gives rise to asparagine, methionine, threonine, and lysine.

The connection to branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is also traceable. For example, the biosynthesis of isoleucine utilizes 2-ketobutyrate, which can be derived from threonine. nih.gov Furthermore, the catabolism of all three BCAAs involves transamination to their respective branched-chain α-keto acids, followed by oxidative decarboxylation, which shares characteristics with fatty acid oxidation. nih.govresearchgate.net By tracing the ¹³C label from butanoic acid through the TCA cycle and into precursors like pyruvate and 2-ketobutyrate, researchers can quantify the contribution of SCFAs to the de novo synthesis of BCAAs and other amino acids. nih.gov

Stable isotope tracers are fundamental tools for studying the dynamics of protein turnover. nih.gov While traditionally, ¹³C- or ¹⁵N-labeled amino acids are used for this purpose, non-amino acid tracers like (1,2-¹³C₂)butanoic acid can provide valuable information on the contribution of different carbon sources to the amino acid pools used for protein synthesis. broadinstitute.org

The methodology involves tracing the ¹³C label from butanoic acid as it is incorporated into the cellular pool of proteinogenic amino acids via the biosynthetic pathways described above. By measuring the isotopic enrichment of specific amino acids within cell proteins over time, it is possible to calculate the rate of protein synthesis that relies on butanoic acid as a carbon source. researchgate.net Conversely, the rate of protein degradation can be inferred by monitoring the dilution of isotopic labels in the free amino acid pool from the breakdown of pre-labeled proteins. This approach allows for a dynamic view of how dietary components like SCFAs contribute to whole-body protein and amino acid metabolism.

Advanced MFA Modeling and Computational Approaches

Genome-scale metabolic models (GSMMs) are mathematical representations of the entire metabolic network of an organism, based on its genomic and biochemical information. mdpi.com These models consist of a stoichiometric matrix that details the reactants and products of every known metabolic reaction. nih.gov Stoichiometric MFA uses these models to calculate theoretical flux distributions that are consistent with mass balance constraints and measured extracellular fluxes (e.g., substrate uptake and product secretion rates).

However, stoichiometric MFA alone often cannot resolve all intracellular fluxes, particularly in cases of parallel or cyclic pathways. Isotopic labeling experiments provide crucial additional constraints to overcome this limitation. springernature.com Data from tracers like (1,2-¹³C₂)butanoic acid, which reveal the labeling patterns of intracellular metabolites, are used to validate and refine the network structure. researchgate.net By comparing the experimentally measured mass isotopomer distributions with those predicted by the model for a given flux distribution, researchers can identify and correct inconsistencies in the network reconstruction. For example, if a predicted labeling pattern does not match the experimental data, it may indicate a missing reaction, an incorrect cofactor dependency, or a previously unknown pathway, prompting a manual curation of the model to better reflect the organism's actual metabolism. mdpi.com

Traditional MFA often relies on the assumption of isotopic steady state, where the labeling patterns of metabolites are stable over time. However, many biological systems, particularly those with slow turnover rates or those responding to environmental perturbations, may not reach a true isotopic steady state. nih.gov Isotopic transient MFA (INST-MFA) is an advanced technique that analyzes the system during the dynamic phase before a steady state is reached. nih.gov

INST-MFA involves introducing a ¹³C tracer like (1,2-¹³C₂)butanoic acid and then collecting samples at multiple, short time intervals to capture the transient labeling patterns of intracellular metabolites. researchgate.netresearchgate.net This time-course data provides a wealth of information that can resolve fluxes with greater precision than steady-state MFA, especially for pathways with slow-moving pools. nih.gov For example, a study using (1,2-¹³C₂)butyrate in HT29 cells, while not a formal INST-MFA, demonstrated the power of dynamic metabolic profiling. It revealed dose-dependent inhibitions of glucose uptake and oxidation, showing a dynamic shift where butanoic acid replaced glucose as the primary carbon source for energy production and fatty acid synthesis. nih.govresearchgate.net Such dynamic analyses are computationally intensive but offer a more detailed snapshot of cellular metabolism in response to specific substrates or stimuli. mdpi.com

| Parameter | Control (HT29 Cells) | + 5 mM Butyrate (HT29 Cells) |

| Glucose Consumption (nmol/10⁶ cells/h) | 185 ± 12 | 102 ± 8 |

| Lactate Production (nmol/10⁶ cells/h) | 310 ± 19 | 165 ± 11 |

| [1,2-¹³C₂]Glucose Oxidation (¹³CO₂ release) | Baseline | -45% |

| [1,2-¹³C₂]Butyrate Oxidation (¹³CO₂ release) | Not Applicable | Significant Increase |

This table presents data adapted from a study on HT29 human colon adenocarcinoma cells, illustrating the dynamic metabolic response to the introduction of butanoic acid. Cells were incubated with either [1,2-¹³C₂]glucose or [1,2-¹³C₂]butanoic acid. The data shows that butanoic acid significantly alters central carbon metabolism, reducing glucose consumption and lactate production while becoming a major substrate for oxidation. nih.govresearchgate.net

Flux Parameter Estimation and Confidence Interval Analysis

In the realm of Metabolic Flux Analysis (MFA), the administration of isotopically labeled substrates, such as (1,2-¹³C₂)butanoic acid, is a critical first step. The subsequent measurement of isotope labeling patterns in various metabolites provides the raw data necessary for the quantitative determination of intracellular metabolic fluxes. This process, however, is not direct and relies on sophisticated computational and statistical methodologies to translate isotopomer distribution data into a metabolic flux map. The core of this translation lies in flux parameter estimation and the subsequent analysis of the confidence intervals of these estimates.

Flux parameter estimation is fundamentally a multi-parameter optimization problem. nih.gov The objective is to find a set of metabolic flux values that best explains the experimentally measured isotopic labeling data within the context of a predefined metabolic network model. nih.govnih.gov This process involves minimizing the variance-weighted sum of squared residuals (SSR) between the measured and the model-predicted isotopomer distributions. nih.gov The complexity of cellular metabolic networks, with their numerous interconnected and often reversible reactions, makes this a non-linear optimization challenge. nih.gov To arrive at a globally optimal solution, the estimation is typically initiated multiple times with random starting values for the fluxes. nih.gov

The precision and reliability of the estimated fluxes are then evaluated through confidence interval analysis. nih.gov These intervals provide a range within which the true flux value is expected to lie with a certain level of statistical confidence, typically 95%. creative-proteomics.com Accurate determination of these confidence intervals is crucial for interpreting the significance of the flux estimations and for comparing flux maps between different experimental conditions or cell types. nih.gov Methodologies for this analysis have evolved from early linear approaches to more accurate non-linear methods that account for the inherent non-linearity of isotopomer models. nih.gov Techniques such as Monte Carlo simulations and sensitivity analysis are employed to quantify the uncertainty in the flux estimates. creative-proteomics.com

Detailed Research Findings with (1,2-¹³C₂)butanoic acid

Research utilizing (1,2-¹³C₂)butanoic acid as a tracer in human colon adenocarcinoma (HT29) cells and pancreatic adenocarcinoma (MIA) cells provides a practical example of how isotopomer data is generated for flux analysis. In these studies, the β-oxidation of (1,2-¹³C₂)butanoic acid produces (1,2-¹³C₂)acetyl-CoA. This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the incorporation of ¹³C into various intermediates.

One key metabolite analyzed is glutamate, which exists in equilibrium with the TCA cycle intermediate α-ketoglutarate. The incorporation of (1,2-¹³C₂)acetyl-CoA into the TCA cycle results in a doubly labeled (m+2) isotopomer of glutamate at the C-4 and C-5 positions. The measurement of this specific isotopomer enrichment provides a direct window into the cellular utilization of butanoic acid for energy production.

The following table illustrates the observed changes in the m+2 enrichment of glutamate in HT29 and MIA cells when cultured with increasing concentrations of (1,2-¹³C₂)butanoic acid. This data forms the basis for subsequent flux estimation.

Table 1: Isotopic Enrichment of Glutamate from (1,2-¹³C₂)butanoic acid Metabolism This table shows the percentage of the m+2 isotopomer of glutamate in HT29 and MIA cells cultured with varying concentrations of (1,2-¹³C₂)butanoic acid. The data reflects the incorporation of the ¹³C label from butanoic acid into the TCA cycle.

| Concentration of (1,2-¹³C₂)butanoic acid (mM) | HT29 Cells (m+2 Glutamate Enrichment %) | MIA Cells (m+2 Glutamate Enrichment %) |

| 0.1 | 5.2 | 1.8 |

| 1.0 | 14.8 | 3.5 |

| 5.0 | 25.1 | 5.1 |

From this isotopomer data, a metabolic model would be used to estimate the flux through the butanoic acid β-oxidation pathway and its contribution to the acetyl-CoA pool relative to other substrates like glucose. The confidence interval for this estimated flux would then be calculated to determine the statistical significance of the observed metabolic shift. For instance, the progressive increase in glutamate enrichment with higher butanoic acid concentrations in HT29 cells suggests a dose-dependent increase in butanoic acid oxidation. Flux parameter estimation would quantify this increase, and confidence interval analysis would ascertain the precision of this quantification.

Furthermore, the administration of (1,2-¹³C₂)butanoic acid can also elucidate its influence on other metabolic pathways. For example, the acetyl-CoA derived from butanoic acid can dilute the isotopic enrichment of metabolites originating from a co-substrate like (1,2-¹³C₂)glucose. By quantifying this dilution, researchers can estimate the relative flux of carbon from both substrates into the TCA cycle.

The table below presents the impact of unlabeled butanoic acid on the enrichment of glutamate derived from (1,2-¹³C₂)glucose in HT29 cells.

Table 2: Influence of Unlabeled Butanoic Acid on Glutamate Enrichment from (1,2-¹³C₂)glucose This table demonstrates the dilution effect of unlabeled butanoic acid on the m+2 isotopomer enrichment of glutamate derived from a (1,2-¹³C₂)glucose tracer in HT29 cells. This data is instrumental in estimating the relative contributions of glucose and butanoic acid to the acetyl-CoA pool.

| Concentration of Unlabeled Butanoic Acid (mM) | m+2 Glutamate Enrichment from (1,2-¹³C₂)glucose (%) |

| 0 | 12.5 |

| 0.1 | 10.2 |

| 1.0 | 6.8 |

| 5.0 | 3.1 |

The decrease in glutamate enrichment from labeled glucose with increasing concentrations of unlabeled butanoic acid indicates a metabolic shift where butanoic acid becomes a more prominent fuel source. A flux estimation algorithm would use this data to calculate the precise flux values for both glucose and butanoic acid oxidation pathways, while the confidence interval analysis would provide the statistical robustness of these calculated flux values. This integrated approach of isotopic labeling, computational flux estimation, and statistical validation is paramount for accurately delineating cellular metabolism.

Mechanistic Studies Using 1,2 13c2 Butanoic Acid As a Tracer

Unraveling Biosynthetic Pathways of Complex Molecules

Stable isotope tracers are crucial tools for deciphering the intricate biosynthetic routes of natural products. By introducing a labeled precursor like (1,2-13C2)butanoic acid into a biological system, scientists can follow the incorporation of the labeled carbon atoms into more complex molecules, thereby mapping the enzymatic steps and precursor-product relationships.

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by plants, known for their defensive roles and potential toxicity. researchgate.netresearchgate.net The biosynthesis of these complex molecules involves the formation of a characteristic necine base and one or more necic acid moieties. researchgate.netnih.gov Feeding experiments using isotopically labeled precursors have been fundamental to understanding their formation. nih.gov While studies have successfully used labeled compounds like [3,4-13C2]-2-aminobutanoic acid to investigate the origins of the necic acid portion of certain PAs, specific research detailing the use of this compound as a direct tracer in pyrrolizidine alkaloid biosynthesis is not extensively documented in the current scientific literature. rsc.org The general methodology involves administering the labeled precursor to PA-producing plants and analyzing the resulting alkaloids to determine the pattern of isotope incorporation. nih.gov

Terpenoids and polyketides represent two of the largest and most diverse families of natural products, with many members possessing significant biological activities. Their biosynthesis involves complex, multi-step enzymatic pathways. Isotope tracing is a key technique for studying these pathways. While precursors such as labeled acetate (B1210297) and glucose are commonly used to trace the assembly of these molecules, specific studies employing this compound to elucidate terpenoid or polyketide biosynthetic pathways are not prominently featured in published research.

Investigating Cellular and Organismal Metabolic Reprogramming

Metabolic reprogramming is a hallmark of cellular responses to changes in their environment, including nutrient availability, oxygen levels, and inflammatory signals. mdpi.commdpi.com Tracers like this compound can be used to map the resulting shifts in metabolic fluxes through key pathways.

Cells and organisms must adapt their metabolism to survive environmental stress. This can involve significant shifts in energy production, biosynthesis, and redox balance. Isotope tracing studies allow for a dynamic view of these adaptations. For instance, studies have used various 13C-labeled substrates to explore metabolic reprogramming in response to different oxygen concentrations or nutrient availability, but specific research detailing the use of this compound for tracking broad adaptive metabolic responses to environmental stimuli is limited. mdpi.com

Cellular bioenergetics, the process of energy conversion in cells, and redox homeostasis, the balance between oxidizing and reducing agents, are tightly regulated. Disruptions in these processes are linked to numerous diseases. Labeled metabolic substrates are used to probe the activity of pathways central to these processes, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. While compounds like [1,2-13C2]acetate have been used to study cerebral metabolism and TCA cycle activity, the application of this compound specifically for investigating cellular bioenergetics and redox homeostasis is not widely reported. nih.gov

Monocytes are key immune cells that undergo significant metabolic reprogramming upon activation during an inflammatory response. nih.govoaepublish.com This metabolic shift is crucial for their immune function, including differentiation into macrophages and the production of inflammatory mediators. frontiersin.org Activated monocytes typically increase glycolysis and alter their TCA cycle activity. nih.govresearchgate.net While the metabolic rewiring of monocytes during inflammation is an active area of research, studies specifically utilizing this compound as a tracer to investigate these alterations have not been found in a review of the available literature.

Tracing Substrate Utilization and Carbon Fate in Biological Systems

(1,2-¹³C₂)Butanoic acid serves as a potent tracer for elucidating how butyrate (B1204436), a key short-chain fatty acid, is utilized by biological systems. By introducing this labeled compound, scientists can precisely map the metabolic fate of the C1 and C2 carbons of the butyrate backbone, distinguishing them from other carbon sources within the system. This approach provides definitive evidence of carbon transfer and transformation in complex biological environments.

In the field of microbiology, (1,2-¹³C₂)butanoic acid and other ¹³C-labeled isotopologues are used to dissect the complex pathways of microbial fermentation. Many anaerobic bacteria, particularly species from the genus Clostridium, produce butyric acid as a major fermentation product from various sugars. nih.govnih.gov Conversely, other microbes utilize butyrate as a carbon and energy source. Labeled butanoic acid allows researchers to trace the flow of carbon atoms through these metabolic networks.

One classic example of such studies involves Clostridium kluyveri, a bacterium known for its ability to produce butyrate and caproate from ethanol and acetate. wikipedia.org By using ¹³C-labeled ethanol and acetate, studies have shown through ¹³C NMR that both substrates are converted into a common pool of acetyl-coenzyme A (acetyl-CoA). wikipedia.org Two molecules of this acetyl-CoA then condense to form the precursors of butyrate. wikipedia.org

In a different context, studies using (1,2-¹³C₂)butyrate as a tracer in human colon carcinoma (HT29) cells revealed how butyrate metabolism influences cell differentiation. uni-konstanz.de The research demonstrated that as butyrate concentrations increased, it replaced glucose as the primary carbon source for the tricarboxylic acid (TCA) cycle and for the synthesis of new fatty acids. uni-konstanz.de The ¹³C label from (1,2-¹³C₂)butyrate was incorporated into key metabolites, confirming its role as a substrate for both energy production and macromolecule biosynthesis. uni-konstanz.de This shift from glucose to butyrate metabolism is considered a potential mechanism for the observed differentiation of the cancer cells. uni-konstanz.de

The table below summarizes findings from a tracer study investigating the metabolic fate of (1,2-¹³C₂)butyrate in HT29 cells, highlighting the incorporation of the ¹³C label into various metabolic pools.

| Metabolic Pool | Labeled Metabolite Detected | Significance of Finding | Reference |

|---|---|---|---|

| TCA Cycle Intermediates | ¹³C-labeled Citrate (B86180), Malate (B86768) | Demonstrates the direct oxidation of butyrate for energy production via the TCA cycle. | uni-konstanz.de |

| Fatty Acid Synthesis | ¹³C-labeled Palmitate | Shows that carbon from butyrate is used as a building block for synthesizing longer-chain fatty acids. | uni-konstanz.de |

| Amino Acid Synthesis | ¹³C-labeled Glutamate (B1630785) | Indicates that butyrate carbon enters amino acid pools via TCA cycle intermediates like α-ketoglutarate. | uni-konstanz.de |

In complex microbial communities, such as the gut microbiome, metabolic cross-feeding is a fundamental process that shapes the community structure and function. nih.gov This involves one microorganism consuming the metabolic byproducts of another. (1,2-¹³C₂)Butanoic acid is an ideal tool for quantifying the transfer of carbon from butyrate-consuming organisms to their metabolic partners.

A critical example of this is syntrophy, a mutualistic interaction required for the breakdown of fatty acids in anaerobic environments like sediments and biogas digesters. nih.gov In these systems, syntrophic bacteria such as Syntrophomonas wolfei oxidize butyrate to acetate and hydrogen (H₂). nih.gov This reaction is thermodynamically unfavorable unless the products are kept at very low concentrations. nih.gov This is achieved by partner organisms, typically hydrogenotrophic methanogens (e.g., Methanococcus maripaludis), which consume the acetate and H₂ to produce methane. nih.gov

By supplying a syntrophic co-culture with (1,2-¹³C₂)butanoic acid, researchers can trace the labeled carbon atoms. The ¹³C label would first appear in acetate produced by the butyrate-oxidizing bacteria. Subsequently, the label would be detected in the methane (¹³CH₄) and carbon dioxide (¹³CO₂) produced by the methanogen, providing direct proof and quantification of the carbon transfer between the syntrophic partners.

Another well-documented cross-feeding interaction involves Bifidobacterium species and butyrate-producing Firmicutes in the human gut. d-nb.info Bifidobacterium adolescentis can ferment complex carbohydrates like fructo-oligosaccharides to produce acetate and lactate (B86563). d-nb.info These fermentation products are then utilized by butyrate-producers like Eubacterium hallii or Anaerostipes caccae to synthesize butyrate. d-nb.info Using specifically labeled tracers allows for the elucidation of these intricate metabolic exchanges that are central to the health of the gut ecosystem.

Enzyme Mechanism Elucidation via Positional Isotopic Scrambling

The precise placement of isotopes in a molecule, as in (1,2-¹³C₂)butanoic acid, is a powerful strategy for elucidating enzymatic reaction mechanisms. One advanced technique, known as positional isotopic scrambling, involves tracking the rearrangement of isotopes within a molecule's carbon skeleton during an enzymatic reaction. If an enzyme's mechanism involves a symmetrical intermediate or a reversible step that allows for bond rotation, the positions of the initial labels may become "scrambled" in the product. Detecting this scrambling via techniques like ¹³C NMR or mass spectrometry can provide definitive evidence for such intermediates.

While positional isotopic scrambling is a valuable tool, its application to study the mechanism of enzymes in the butanoic acid metabolic pathway is not extensively documented in the available scientific literature. However, other isotopic labeling methods, particularly using deuterium (²H), have been crucial in understanding the mechanism of key enzymes like butyryl-CoA dehydrogenase (also known as short-chain acyl-CoA dehydrogenase). This FAD-dependent enzyme catalyzes the first step of fatty acid β-oxidation, converting butyryl-CoA to crotonyl-CoA.

Studies using deuterium-labeled butyryl-CoA revealed unusually large kinetic isotope effects, which occur when the substitution of an atom with its heavier isotope leads to a significant change in the reaction rate. The findings from these experiments have been interpreted as strong evidence for a highly concerted reaction mechanism. This proposed mechanism involves the simultaneous, or very rapidly sequential, abstraction of a proton from the α-carbon (C2) and the transfer of a hydride ion (H⁻) from the β-carbon (C3) to the enzyme's FAD cofactor. The use of isotopes was fundamental in distinguishing between different possible chemical steps and formulating this detailed mechanistic model.

The table below summarizes the key enzymatic steps in butyrate metabolism and the isotopic methods used to study their mechanisms.

| Enzyme | Reaction Catalyzed | Isotopic Method Used for Mechanistic Study | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Butyryl-CoA Dehydrogenase | Butyryl-CoA → Crotonyl-CoA + 2H⁺ + 2e⁻ | Deuterium (²H) Kinetic Isotope Effects | Reaction proceeds via a concerted or near-concerted abstraction of a proton from the α-carbon and a hydride from the β-carbon. | |

| Phosphotransbutyrylase / Butyrate Kinase | Butyryl-CoA ↔ Butyryl-phosphate ↔ Butyrate | ¹³C Tracing (Metabolic Flux) | Used to determine the direction and rate of carbon flow through the pathway rather than the chemical mechanism itself. | wikipedia.org |

Emerging Research Directions and Future Perspectives

Development of Novel Labeled Precursors and Analogues

The synthesis of novel isotopically labeled compounds is a key driver of innovation in metabolic research. While commercially available tracers like ¹³C-labeled glucose and amino acids are widely used, the development of custom-labeled precursors and analogues allows researchers to probe specific and previously inaccessible metabolic pathways. unimi.itrsc.org This involves creating molecules where ¹³C atoms are placed in specific positions to track their transformation through a series of biochemical reactions. unimi.it

Recent strategies focus on versatile and high-yield synthetic routes to produce these custom molecules. rsc.org For example, flexible strategies have been developed for the synthesis of ¹³C-labeled carnosine analogs, which are important for studying dipeptides in biological systems. unimi.it These synthetic advancements are crucial because they expand the toolkit available to researchers, enabling more precise and targeted stable isotope tracing studies. springernature.com The ability to create a wider variety of labeled compounds opens the door to investigating the metabolism of numerous molecules beyond central carbon metabolism.

Advanced Computational Tools for Isotopic Data Analysis

The increasing complexity of stable isotope tracing experiments generates vast amounts of data that require sophisticated computational tools for analysis and interpretation. nih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become a powerful method for quantifying the rates of metabolic reactions within a cell. nih.govnih.gov This analysis relies on software that can model metabolic networks, simulate labeling patterns, and fit experimental data to estimate fluxes. nih.gov

A variety of software packages are available to facilitate ¹³C-MFA, each with different features regarding user interface, processing methods, and flexibility. researchgate.net These tools are essential for designing optimal labeling experiments, performing sensitivity calculations, and conducting statistical analyses to ensure the reliability of the results. nih.gov The continuous development of these computational platforms is making advanced metabolic analysis more accessible to a broader scientific community. researchgate.net

Table 1: Examples of Computational Tools for ¹³C-MFA

| Software Tool | Primary Function | Reference |

|---|---|---|

| IsoDesign | Optimizes the isotopic composition of the label input for ¹³C-MFA experiments. | researchgate.net |

| OpenFLUX | Facilitates steady-state isotope ¹³C flux analysis. | researchgate.net |

| 13CFLUX2 | An updated software package for ¹³C flux analysis. | researchgate.net |

| mfapy | An open-source Python package for ¹³C-MFA, offering flexibility and extensibility. | researchgate.net |

Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics)

To gain a holistic understanding of cellular function, researchers are increasingly integrating metabolomics data from isotope tracing studies with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein expression). creative-proteomics.comnih.gov This multi-omics approach provides a more complete picture by connecting the functional output of metabolism (fluxes) with the underlying genetic and protein-level regulation. creative-proteomics.comhilarispublisher.com

By combining these datasets, scientists can decipher complex biological pathways and gain insights into the functional relationships between genes, proteins, and metabolites. creative-proteomics.comrsc.org For instance, integrating metabolomics and transcriptomics data can help identify and contextualize biomarkers for diseases like type 2 diabetes by linking changes in metabolite levels to alterations in gene expression within relevant biochemical pathways. rsc.org This integrated approach is powerful for understanding how cellular processes are coordinated and for uncovering the molecular mechanisms of disease. creative-proteomics.comnih.gov However, discordance between the different 'omics' levels is common, highlighting the complexity of metabolic regulation and the need for robust models to integrate the data effectively. nih.gov

Applications in Systems Biology and Metabolic Engineering

Stable isotope tracing with compounds like (1,2-13C2)butanoic acid is a cornerstone of systems biology and metabolic engineering. nih.gov In systems biology, ¹³C-MFA provides quantitative data on metabolic fluxes, which is essential for building and validating comprehensive models of cellular metabolism. hilarispublisher.com These models aim to understand the entire biological system as an integrated whole.

In metabolic engineering, the goal is to purposefully redesign the metabolism of microorganisms to produce valuable chemicals, fuels, and pharmaceuticals. nih.govresearchgate.net ¹³C-MFA is used to rigorously investigate cellular metabolism, identify rate-limiting steps or metabolic "bottlenecks," and guide genetic engineering strategies to improve the yield, titer, and productivity of the desired product. nih.govnih.gov For example, by quantifying the distribution of carbon flux, engineers can identify pathways that divert resources away from the target product and then modify the organism to redirect carbon flow more efficiently. researchgate.netnih.gov This synergy between ¹³C-MFA and metabolic engineering is accelerating the development of sustainable, bio-based production processes. nih.gov

High-Throughput Stable Isotope Tracing Methodologies

A significant challenge in stable isotope tracing is the large number of samples that are often generated, requiring rapid and automated analytical methods. nih.gov The development of high-throughput methodologies is crucial for making these studies more efficient and scalable. Advances in mass spectrometry and liquid chromatography are central to this effort. springernature.comnih.gov

Instrumentation capable of rapid automated analysis, such as continuous-flow isotope ratio mass spectrometry (CF-IRMS), offers a practical alternative to conventional, more time-consuming methods. nih.gov These advanced systems can handle samples of widely varying nature, size, and isotopic enrichment, which is critical for biomedical studies where both infused tracers and their metabolic products need to be analyzed. nih.gov By increasing sample throughput, these technologies enable larger and more complex experimental designs, facilitating more comprehensive investigations of metabolic dynamics in various physiological and pathological states. prosciento.commaastrichtuniversity.nl

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying (1,2-13C₂)butanoic acid to ensure isotopic integrity?

- Methodological Answer : Synthesis involves introducing carbon-13 isotopes at positions 1 and 2 of butanoic acid via carboxylation or enzymatic methods. Key steps include:

- Using isotopically labeled precursors (e.g., ¹³C-enriched sodium acetate) in carboxylation reactions.

- Purification via fractional distillation (boiling point: 162°C ) or preparative HPLC to separate labeled from unlabeled species.

- Validation using mass spectrometry (MS) to confirm isotopic enrichment (>98% ¹³C) and nuclear magnetic resonance (NMR) to verify positional labeling .

Q. How can researchers characterize the physical and chemical properties of (1,2-13C₂)butanoic acid?

- Methodological Answer :

- Density and Refractive Index : Measure experimentally (density: 0.986 g/mL at 25°C; refractive index: 1.3969 ).

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.

- Acid Dissociation Constant (pKa) : Determine via potentiometric titration, accounting for isotopic effects on acidity .

- Isotopic Purity : Confirm using high-resolution MS and isotope ratio monitoring .

Advanced Research Questions

Q. How can (1,2-13C₂)butanoic acid be applied in metabolic tracer studies to elucidate short-chain fatty acid pathways?

- Methodological Answer :

- Experimental Design : Administer the labeled compound to cell cultures or model organisms. Track ¹³C incorporation into metabolites (e.g., acetyl-CoA, ketone bodies) via LC-MS/MS.

- Sampling Strategy : Collect time-resolved samples to trace kinetic flux.

- Data Analysis : Use isotopomer spectral analysis (ISA) to quantify pathway contributions .

- Challenges : Address isotopic dilution effects and ensure baseline correction for natural ¹³C abundance .

Q. What experimental approaches are used to study dimerization behavior of (1,2-13C₂)butanoic acid in solution?

- Methodological Answer :

- Excess Enthalpy Measurements : Employ calorimetry to quantify dimerization thermodynamics in mixtures (e.g., with unlabeled butanoic acid) .

- Computational Modeling : Apply the Non-Random Hydrogen Bonding (NRHB) model to predict hydrogen-bonding contributions to dimer stability .

- Isotope Effects : Compare dimerization constants (Kₐ) between labeled and unlabeled analogs using NMR titration .

Q. How does isotopic labeling influence interactions between (1,2-13C₂)butanoic acid and biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with labeled vs. unlabeled compounds to detect isotopic effects on binding affinity .

- Structural Insights : Employ ¹³C-edited NMR to map binding sites (e.g., in G-protein-coupled receptors) .

- Dynamic Studies : Apply stopped-flow fluorescence to monitor conformational changes during interactions .

Q. How should researchers address contradictions in literature data on isotope effects in labeled carboxylic acids?

- Methodological Answer :

- Case Example : Discrepancies in reported pKa values for ¹³C-labeled acids may arise from solvent polarity or measurement techniques.

- Resolution : Standardize conditions (e.g., ionic strength, temperature) and validate with multiple methods (potentiometry, NMR ).

- Meta-Analysis : Compare datasets from tracer studies (e.g., metabolic flux in arginine vs. butanoic acid ) to identify systemic biases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.